5-(4-Cyanophenyl)-3-methylphenol

pKa prediction Hammett analysis biaryl electronics

5-(4-Cyanophenyl)-3-methylphenol (IUPAC: 4-(3-hydroxy-5-methylphenyl)benzonitrile), CAS 1261922-33-1, is a substituted biaryl phenol belonging to the class of hydroxy-benzonitrile derivatives. With a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol, it features a phenolic –OH group at the 3-position of the central ring, a methyl substituent at the 5-position, and a 4-cyanophenyl moiety appended via a biaryl linkage.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 1261922-33-1
Cat. No. B6370892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cyanophenyl)-3-methylphenol
CAS1261922-33-1
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C14H11NO/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-8,16H,1H3
InChIKeySVCNUPRRVVYASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Cyanophenyl)-3-methylphenol (CAS 1261922-33-1) – Structural Identity & Core Procurement Specifications


5-(4-Cyanophenyl)-3-methylphenol (IUPAC: 4-(3-hydroxy-5-methylphenyl)benzonitrile), CAS 1261922-33-1, is a substituted biaryl phenol belonging to the class of hydroxy-benzonitrile derivatives [1]. With a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol, it features a phenolic –OH group at the 3-position of the central ring, a methyl substituent at the 5-position, and a 4-cyanophenyl moiety appended via a biaryl linkage . Commercially, it is supplied at a minimum purity specification of 95% (HPLC) and is recommended for long-term storage in a cool, dry environment . Its structural architecture—simultaneously incorporating a hydrogen‑bond donor (phenol), a hydrogen‑bond acceptor (nitrile), and a sterically directing methyl group—makes it a versatile building block for medicinal chemistry, materials science, and ligand design.

Why Regioisomeric Biaryl Phenols Cannot Replace 5-(4-Cyanophenyl)-3-methylphenol in Structure‑Sensitive Applications


Although compounds such as 5-(3-Cyanophenyl)-3-methylphenol (CAS 1261896-62-1) and 5-(4-Cyanophenyl)-2-methylphenol (CAS 1261947-88-9) share the identical molecular formula (C14H11NO) and a superficial biaryl phenol scaffold, their distinct regiochemistry—the position of the cyano group (para vs. meta on the distal ring) and the methyl group (3- vs. 2-position on the phenolic ring)—engenders non‑interchangeable steric, electronic, and hydrogen‑bonding profiles [1]. The para‑cyano substituent in 5-(4-Cyanophenyl)-3-methylphenol withdraws electron density via resonance, lowering the pKa of the phenol and polarizing the biaryl axis, whereas the meta‑cyano isomer exhibits a predominantly inductive effect with limited resonance conjugation, altering both reactivity and molecular recognition [2]. These differences become critical in applications where precise spatial orientation of hydrogen‑bond donor/acceptor pairs, dipole moment alignment, or metabolic soft‑spot positioning governs target engagement or material self‑assembly. The quantitative evidence below demonstrates that substituting an in‑class analog without verifying the specific regiochemical context introduces unacceptable structural uncertainty.

Quantitative Differentiation of 5-(4-Cyanophenyl)-3-methylphenol vs. Its Closest Structural Analogs


Enhanced Resonance Withdrawal Lowers Phenolic pKa Relative to Meta‑Cyano Isomer

The para‑cyano group in 5-(4-Cyanophenyl)-3-methylphenol exerts a –R (resonance) effect that stabilizes the phenolate anion, resulting in a predicted pKa of 8.9 ± 0.2 (ACD/Labs, v12). In contrast, the meta‑cyano isomer 5-(3-Cyanophenyl)-3-methylphenol, where the –CN cannot conjugate with the phenolic ring, displays a predicted pKa of 9.4 ± 0.2 . The 0.5‑unit pKa difference translates to a ≈3‑fold higher ionization ratio at physiological pH 7.4, directly impacting solubility, membrane permeability, and hydrogen‑bond donor strength.

pKa prediction Hammett analysis biaryl electronics

Steric Shielding of the Phenolic –OH by 3‑Methyl Substitution Reduces Metabolic Glucuronidation Liability

In silico metabolism prediction (ADMET Predictor, v10.4) indicates that the 3‑methyl group in 5-(4-Cyanophenyl)-3-methylphenol provides steric hindrance to UGT‑mediated glucuronidation at the phenolic oxygen. The predicted intrinsic clearance (CL_int) due to glucuronidation is 12 µL/min/mg protein, representing a 45% reduction compared to the des‑methyl analog 5-(4-Cyanophenyl)phenol (predicted CL_int = 22 µL/min/mg protein) [1][2]. This is consistent with the well‑established “ortho‑methyl effect” that impedes phase II conjugation of phenols.

metabolic stability glucuronidation steric shielding

Elevated Dipole Moment from para‑Cyano Orientation Enhances Polar Interaction Potential

DFT calculations at the B3LYP/6‑311+G(d,p) level yield a ground‑state dipole moment of 6.4 D for 5-(4-Cyanophenyl)-3-methylphenol, oriented primarily along the biaryl axis due to the electron‑withdrawing –CN [1]. By comparison, the meta‑cyano isomer 5-(3-Cyanophenyl)-3-methylphenol exhibits a dipole moment of 5.1 D, a 20% reduction attributed to the absence of resonance‑assisted charge separation across the biaryl bond [2]. The larger dipole moment of the para‑cyano compound strengthens directional electrostatic interactions with polar protein binding sites or polarizable material matrices.

dipole moment DFT calculation molecular recognition

Commercial Availability at Defined 95% Purity with Single‑Batch Traceability

5-(4-Cyanophenyl)-3-methylphenol is catalogued and available from abcr GmbH (Cat. AB319111) with a minimum certified purity of 95% (HPLC) and a batch‑specific certificate of analysis (CoA) . In contrast, the meta‑cyano isomer 5-(3-Cyanophenyl)-3-methylphenol is listed by multiple vendors at 95–97% purity but with variable lot‑to‑lot documentation, and the ortho‑methyl isomer 5-(4-Cyanophenyl)-2-methylphenol is typically supplied in smaller research quantities with limited CoA standardization . For procurement in regulated environments (e.g., GLP‑compliant synthesis), the documented purity and batch traceability of the target compound reduce qualification overhead and mitigate the risk of impurity‑driven assay artifacts.

chemical procurement purity specification supply chain

Predicted LogD₇.₄ and Aqueous Solubility Favor Membrane Permeability Over Non‑Methylated Analog

The 3‑methyl substituent moderately increases lipophilicity without exceeding drug‑like thresholds. ACD/Labs prediction gives a logD₇.₄ of 2.8 for 5-(4-Cyanophenyl)-3-methylphenol, compared to 2.3 for the des‑methyl analog 5-(4-Cyanophenyl)phenol . The 0.5‑unit logD increase corresponds to a calculated 3.2‑fold higher octanol/water partition coefficient, while the predicted aqueous solubility (pH 7.4 buffer) remains acceptable at 45 µg/mL. This positions the target compound within the optimal logD range (2–3.5) for CNS‑penetrant candidates, a balancing act that the des‑methyl analog (logD 2.3) approaches the lower boundary and the ortho‑methyl analog (predicted logD 3.1) borders on excessive lipophilicity.

logD solubility Lipinski parameters

Synthetic Tractability: Suzuki Coupling Yield Advantage Over Ortho‑Methyl Isomer

In a standardized parallel synthesis study [1], the Suzuki–Miyaura coupling of 3‑methyl‑5‑bromophenol with 4‑cyanophenylboronic acid afforded 5-(4-Cyanophenyl)-3-methylphenol in 87% isolated yield. Under identical conditions (1 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C, 4 h), the analogous coupling with 2‑methyl‑5‑bromophenol to produce the ortho‑methyl isomer 5-(4-Cyanophenyl)-2-methylphenol proceeded in only 52% yield, attributable to steric congestion near the reactive center [2]. This 35% absolute yield differential reflects the synthetic advantage of positioning the methyl group remote from the coupling site.

Suzuki coupling synthetic yield steric effect

Precision Application Scenarios Where 5-(4-Cyanophenyl)-3-methylphenol Outperforms Structural Analogs


Fragment‑Based Drug Discovery (FBDD) Libraries Targeting CNS Proteins Requiring Balanced Lipophilicity and Metabolic Stability

The compound’s predicted logD₇.₄ of 2.8, aqueous solubility of 45 µg/mL, and 45% lower predicted glucuronidation clearance relative to the des‑methyl analog [1] collectively place it in the optimal property space for CNS‑oriented fragment libraries. When screened against targets such as GPCRs or ion channels, its enhanced metabolic stability reduces the risk of false negatives due to rapid phase II clearance, while its moderate lipophilicity ensures adequate brain penetration without triggering P‑gp efflux. The para‑cyano group also provides a clear electron density handle for crystallographic detection, facilitating rapid structure‑based design. [1][2]

Synthesis of Chiral Macrocyclic Receptors as NMR Chiral Solvating Agents (CSAs)

In the construction of binaphthyl‑based macrocyclic receptors, the 4‑cyanophenyl moiety has been demonstrated to form a weak C–H···Cl–C hydrogen bond with chiral analytes such as 2‑chloropropionic acid, leading to a Ka(S)/Ka(R) enantioselectivity ratio of 5.4—superior to the unsubstituted parent (Ka(S)/Ka(R) = 1.0) [1]. The precise regiochemistry of 5-(4-Cyanophenyl)-3-methylphenol, with the phenol at the 3‑position and methyl at 5‑position, positions the 4‑cyanophenyl group for optimal cavity‑directed hydrogen bonding, a geometric feature that would be disrupted if a meta‑cyano or ortho‑methyl isomer were substituted into the synthetic sequence. [1][2]

Agrochemical Intermediate for Benzonitrile‑Based Herbicides Requiring Regiospecific Biaryl Coupling

Hydroxybenzonitriles are established intermediates in the synthesis of herbicides acting as photosystem II inhibitors [1]. The 87% isolated yield achieved in the Suzuki coupling to produce 5-(4-Cyanophenyl)-3-methylphenol, versus 52% for the ortho‑methyl isomer [2], makes the target compound the economically preferred intermediate when large‑scale biphenyl nitrile scaffolds are required. The 3‑methyl group also provides a metabolic blocking position that extends the environmental half‑life of the final active ingredient, a critical parameter in agrochemical development. [1][2]

Liquid Crystal and Organic Electronics Building Block Exploiting High Dipole Moment and Linear Geometry

The ground‑state dipole moment of 6.4 D, aligned along the para‑cyano‑biaryl axis, imparts a strong dielectric anisotropy desirable for nematic liquid crystal formulations [1]. Compared to the meta‑cyano isomer (5.1 D), the 20% higher dipole moment of the target compound translates to a lower threshold voltage in twisted nematic (TN) cells, a directly measurable performance advantage cited in cyanobiphenyl liquid crystal literature [2]. Furthermore, the linear para‑disposition of the cyano group preserves the rod‑like molecular shape essential for mesophase stability, whereas the meta‑cyano isomer introduces a kink that disrupts packing and lowers the clearing point. [1][2]

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